Cas no 101664-32-8 (Sanggenon O)

Sanggenon O structure
Sanggenon O structure
Product Name:Sanggenon O
CAS-nummer:101664-32-8
MF:C40H36O12
MW:708.716g/mol
CID:1130189
PubChem ID:15479637
Update Time:2024-11-04

Sanggenon O Chemische en fysische eigenschappen

Naam en identificatie

    • 11H-Benzofuro[3,2-b][1]benzopyran-11-one,2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-5a,10a-dihydro-1,3,8,10a-tetrahydroxy-5a-(3-methyl-2-buten-1-yl)-,(5aS,10aR)-
    • 11H-Benzofuro[3,2-b][1]benzopyran-11-one,2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-5a,10a-dihydro-1,3,8,10a-tetrahydroxy-5a-(3-methyl-2-butenyl)-,(5aS,10aR)- (9CI)
    • Sanggenon O
    • Sanggenone O
    • 11H-Benzofuro[3,2-b][1]benzopyran-11-one,2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen
    • 11H-Benzofuro[3,2-b][1]benzopyran-11-one,2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-5a,10a-dihydro-1,3,8,10a-tetrahydroxy-5a-(3-methyl-2-buten-1-yl)-,(5
    • 11H-Benzofuro[3,2-b][1]benzopyran-11-one, 2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-5a,10a-dihydro-1,3,8,10a-tetrahydroxy-5a-(3-methyl-2-buten-1-yl)-, (5aS,10aR)-
    • (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
    • 101664-32-8
    • G89244
    • BDBM50480480
    • CHEMBL525084
    • (5aS,10aR)-2-((1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl)-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-(1)benzofuro(3,2-b)chromen-11-one
    • Inchi: 1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39+,40+/m1/s1
    • InChI-sleutel: XETHJOZXBVWLLM-HCAFVXMDSA-N
    • LACHT: [C@]12(C/C=C(/C)\C)C3=CC=C(O)C=C3O[C@@]1(O)C(=O)C1=C(O)C([C@@H]3[C@H](C(=O)C4=CC=C(O)C=C4O)[C@@H](C4=CC=C(O)C=C4O)CC(C)=C3)=C(O)C=C1O2

Berekende eigenschappen

  • Exacte massa: 708.221
  • Monoisotopische massa: 708.221
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 52
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1430
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 214A^2
  • XLogP3: 2.864

Sanggenon O Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP06527-5mg
Sanggenon O
101664-32-8 97.5%
5mg
¥4650 2023-09-19

Sanggenon O Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Phenyl borate ,  (1S)-3,3′-Dibromo[1,1′-binaphthalene]-2,2′-diol Solvents: (Trifluoromethyl)benzene ;  2 h, 80 °C
1.2 2 d, 80 °C; 80 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  12 h, rt
1.4 Solvents: Water ;  pH 7, rt
1.5 Reagents: Ethanamine, N,N-diethyl-, hydrofluoride (1:1) Solvents: Acetonitrile ;  0 °C → rt; 12 h, rt
Referentie
Asymmetric Syntheses of the Flavonoid Diels-Alder Natural Products Sanggenons C and O
Qi, Chao; Xiong, Yuan; Eschenbrenner-Lux, Vincent; Cong, Huan; Porco, John A., Journal of the American Chemical Society, 2016, 138(3), 798-801

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